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Compound of Interest

Compound Name: Famitinib

Cat. No.: B3064310 Get Quote

For researchers, scientists, and drug development professionals engaged in the study of

famitinib, a thorough understanding of its safety profile, particularly the dose-limiting toxicities

(DLTs) observed in early-phase clinical trials, is paramount. This technical support center

provides a comprehensive overview of the DLTs associated with famitinib in its phase I

development, presented in a clear question-and-answer format to address specific issues that

may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs) and
Troubleshooting Guides
This section addresses common questions regarding famitinib's DLTs and offers guidance on

their management.

Q1: What were the identified dose-limiting toxicities for famitinib in its initial phase I clinical

trial?

A1: In the pivotal phase I study of famitinib in patients with advanced solid cancers, the

observed DLTs were hypertension, hand-foot skin reaction, and diarrhea.[1] These toxicities are

crucial considerations for patient monitoring and management in subsequent clinical

development.

Q2: At what dose level were the dose-limiting toxicities observed?
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A2: Dose-limiting toxicities were formally identified at the 30 mg daily dose level, where two out

of three patients experienced DLTs.[1] This finding was instrumental in determining the

maximum tolerated dose.

Q3: What was the maximum tolerated dose (MTD) and the recommended phase II dose

(RPTD) of famitinib?

A3: The MTD for famitinib was established at 27 mg administered orally once daily. Based on

the safety and tolerability profile observed in the phase I trial, the RPTD was determined to be

25 mg once daily.[1]

Q4: How should I manage hypertension that emerges as a potential DLT in my study?

A4: Management of tyrosine kinase inhibitor (TKI)-induced hypertension involves regular blood

pressure monitoring and the initiation of antihypertensive medications. Angiotensin-converting

enzyme (ACE) inhibitors, angiotensin II receptor blockers (ARBs), and dihydropyridine calcium

channel blockers are often the preferred agents.[2] It is crucial to have a predefined

hypertension management protocol in your study. For severe or persistent hypertension despite

medical management, dose interruption or reduction of famitinib may be necessary.

Q5: What are the best practices for managing hand-foot skin reaction (HFSR) in patients

receiving famitinib?

A5: Proactive management of HFSR is key to preventing dose interruptions. Recommendations

include patient education on moisturizing the hands and feet from the start of treatment,

avoiding hot water and pressure on the affected areas.[3] For symptomatic HFSR, topical

corticosteroids and keratolytics may be used. In cases of severe HFSR (Grade 3), dose

reduction or temporary discontinuation of famitinib should be considered.[3]

Q6: What is the recommended approach for managing diarrhea as a DLT?

A6: For mild to moderate diarrhea, loperamide is the standard first-line treatment, along with

dietary modifications and adequate hydration.[4][5] In cases of severe (Grade 3 or 4) or

refractory diarrhea, dose interruption or reduction of famitinib is warranted. Hospitalization for

intravenous hydration and electrolyte replacement may be necessary in severe cases.[6]
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Data Presentation: Dose-Limiting Toxicities in
Famitinib Phase I Study
The following table summarizes the available quantitative data on DLTs from the key phase I

study of famitinib. It is important to note that a detailed breakdown of the number of patients

experiencing each grade of DLT at every dose level is not publicly available in the cited

literature.

Dose Level (mg/day) Number of Patients
Dose-Limiting Toxicities
(DLTs) Observed

4 3 No DLTs reported

8 3 No DLTs reported

13 3 No DLTs reported

20 6 No DLTs reported

27 6 No DLTs reported

30 3
2 (Hypertension, Hand-Foot

Skin Reaction, Diarrhea)

Table 1: Summary of Dose-Limiting Toxicities in the Phase I Study of Famitinib. Data extracted

from the publication by Zhou A, et al. (2013).[1]

Experimental Protocols
This section details the methodologies for key experiments cited in the context of famitinib's

phase I trial.

Dose Escalation and MTD Determination
The phase I study of famitinib employed a standard 3+3 dose-escalation design. The protocol

is as follows:

Patient Cohorts: Patients were enrolled in cohorts of three.
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Dose Escalation: If none of the three patients in a cohort experienced a DLT during the first

28-day cycle, the dose was escalated in the next cohort.

DLT Observation: If one of the three patients experienced a DLT, three additional patients

were enrolled at the same dose level.

MTD Definition: The MTD was defined as the highest dose level at which no more than one

of six patients experienced a DLT.

Stopping Rule: Dose escalation was stopped when at least two of three or two of six patients

in a cohort experienced a DLT.

Toxicity Assessment
Adverse events were graded according to the National Cancer Institute Common Terminology

Criteria for Adverse Events version 4.0 (NCI CTCAE v4.0). Key grading criteria for the

observed DLTs are summarized below:

Hypertension:

Grade 1: Asymptomatic, transient (<24 hrs) increase by >20 mmHg (diastolic) or to

>150/100 mmHg if previously normal.

Grade 2: Recurrent or persistent (>24 hrs) or symptomatic increase by >20 mmHg

(diastolic) or to >150/100 mmHg if previously normal.

Grade 3: Requiring therapy or more intensive therapy than previously.

Hand-Foot Skin Reaction:

Grade 1: Minimal skin changes or dermatitis (e.g., erythema, edema, hyperkeratosis)

without pain.

Grade 2: Skin changes (e.g., peeling, blisters, bleeding, edema, hyperkeratosis) with pain,

limiting instrumental activities of daily living (ADL).

Grade 3: Severe skin changes (e.g., peeling, blisters, bleeding, edema, hyperkeratosis)

with pain, limiting self-care ADL.
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Diarrhea:

Grade 1: Increase of <4 stools per day over baseline; mild increase in ostomy output

compared to baseline.

Grade 2: Increase of 4-6 stools per day over baseline; moderate increase in ostomy output

compared to baseline.

Grade 3: Increase of ≥7 stools per day over baseline; incontinence; hospitalization

indicated; severe increase in ostomy output compared to baseline; limiting self-care ADL.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key logical relationships and workflows relevant to the phase I

study of famitinib.
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Caption: Workflow for Maximum Tolerated Dose (MTD) Determination in a 3+3 Design.
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Caption: Simplified Signaling Pathway Inhibition by Famitinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Famitinib Phase I Trials: A Technical Support Guide to
Dose-Limiting Toxicities]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3064310#famitinib-dose-limiting-toxicities-in-phase-i-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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